Pentadecanoic Acid

Catalog No.
S576293
CAS No.
1002-84-2
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecanoic Acid

CAS Number

1002-84-2

Product Name

Pentadecanoic Acid

IUPAC Name

pentadecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-N

SMILES

Array

Synonyms

Pentadecylic Acid; n-Pentadecanoic Acid; 14FA; NSC 28486;

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Pentadecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28486. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Pentadecanoic acid (C15:0) is a highly specialized odd-chain saturated fatty acid that serves critical roles across analytical chemistry, materials science, and synthetic fragrance manufacturing [1]. Unlike its highly abundant even-chain counterparts, its near-absence in mammalian biology establishes it as a gold-standard internal reference for absolute lipid quantification [1]. Beyond analytics, its specific 15-carbon chain length provides unique thermophysical properties for phase change materials (PCMs) and serves as the exact structural precursor required for synthesizing high-value 15-membered macrocyclic musks [2]. For procurement professionals, selecting pentadecanoic acid is driven by its strict non-interchangeability in assays requiring zero endogenous background and syntheses requiring precise odd-carbon geometry.

Generic substitution of pentadecanoic acid with closely related even-chain analogs, such as palmitic acid (C16:0) or myristic acid (C14:0), fundamentally compromises application-specific performance [1]. In lipidomics, substituting C15:0 with C16:0 introduces massive baseline interference due to the high natural abundance of even-chain lipids in biological samples, destroying quantitative accuracy [1]. In thermal energy storage, even-chain substitutions shift the melting transition temperatures outside the strict operational windows required for specific low-temperature solar and building applications [2]. Furthermore, in fragrance manufacturing, utilizing C16:0 instead of C15:0 alters the downstream macrolactone ring size, yielding a completely different olfactory profile (silvanone instead of exaltolide) and rendering the precursor useless for targeted musk synthesis [3].

Zero-Background Internal Standardization in GC-MS Lipidomics

Pentadecanoic acid provides a near-zero endogenous baseline (<0.5% of total plasma fatty acids), making it an ideal quantitative internal standard [1]. In contrast, the even-chain comparator palmitic acid (C16:0) constitutes up to 30% of the natural fatty acid pool in mammalian samples, making it entirely unsuitable for baseline calibration due to massive signal overlap[1].

Evidence DimensionEndogenous background concentration in mammalian plasma
Target Compound Data<0.5% of total fatty acids
Comparator Or BaselinePalmitic acid (C16:0): ~20-30% of total fatty acids
Quantified Difference>40-fold lower endogenous background
ConditionsGC-MS / LC-MS lipidomic profiling of mammalian plasma and tissue

Ensures absolute quantification accuracy in lipidomics by eliminating endogenous signal interference during mass spectrometry.

Precise Thermal Tuning for Phase Change Materials (PCMs)

For thermal energy storage, pentadecanoic acid exhibits a highly specific melting point of 52.5 °C and a latent heat of fusion of 178 kJ/kg [1]. When compared to palmitic acid (melting point 55-63 °C) or myristic acid (melting point 58 °C), C15:0 uniquely satisfies the strict 50-55 °C phase transition window required for specialized low-temperature solar thermal applications without sacrificing energy density[1].

Evidence DimensionMelting point and latent heat of fusion
Target Compound Data52.5 °C (178 kJ/kg)
Comparator Or BaselinePalmitic acid (C16:0): 55-63 °C; Myristic acid (C14:0): 58 °C
Quantified Difference2.5 to 10.5 °C lower melting transition than closest even-chain analogs
ConditionsLatent heat thermal energy storage (LHTES) material characterization

Allows engineers to formulate eutectic PCM blends that trigger exactly within the 50-55 °C operational window for solar drying and building thermal management.

Strict Precursor Specificity for Macrocyclic Musk Synthesis

In the chemoenzymatic synthesis of high-value fragrance macrolactones, the carbon chain length of the fatty acid precursor strictly dictates the final product [1]. Pentadecanoic acid is exclusively required to produce the 15-membered ring cyclopentadecanolide (exaltolide), whereas substitution with palmitic acid strictly yields the 16-membered ring cyclohexadecanolide (silvanone supra), fundamentally altering the olfactory profile[1].

Evidence DimensionDownstream macrolactone ring size and product identity
Target Compound DataYields 15-membered ring (Exaltolide)
Comparator Or BaselinePalmitic acid (C16:0): Yields 16-membered ring (Silvanone supra)
Quantified Difference1-carbon difference in macrocyclic ring structure
ConditionsCytochrome P450 hydroxylation and lipase-mediated lactonization cascade

Prevents total batch failure in fragrance manufacturing by ensuring the correct molecular geometry for the target musk odorant.

Differential Biomarker Sensitivity to Dietary Total-Fat

While both C15:0 and C17:0 are used as dietary biomarkers, they exhibit divergent in vivo responses to total-fat intake [1]. Clinical models demonstrate that circulating pentadecanoic acid undergoes a statistically significant, proportionate decrease in response to increased dietary total-fat, whereas heptadecanoic acid (C17:0) concentrations remain unchanged, establishing C15:0 as a distinct, independent variable for metabolic modeling [1].

Evidence DimensionCirculating concentration response to increased dietary total-fat
Target Compound DataSignificant, proportionate decrease in endogenous levels
Comparator Or BaselineHeptadecanoic acid (C17:0): No significant change
Quantified DifferenceDivergent metabolic stability under high-fat dietary conditions
ConditionsIn vivo dietary intervention monitoring circulating fatty acid levels

Enables clinical researchers to select the most sensitive odd-chain biomarker for tracking specific total-fat dietary interventions.

Quantitative Lipidomics and Metabolomics

Due to its near-zero endogenous presence in mammalian tissues, pentadecanoic acid is the premier choice as an internal standard for GC-MS and LC-MS lipid profiling, allowing for absolute quantification without baseline interference [1].

Low-Temperature Thermal Energy Storage (TES)

Pentadecanoic acid is utilized in the formulation of eutectic phase change materials where a precise melting transition of 52.5 °C is required, making it ideal for solar water heating, agricultural drying, and specialized electronics cooling where even-chain fatty acids melt too high [2].

Industrial Synthesis of Macrocyclic Musks

In flavor and fragrance manufacturing, C15:0 serves as the obligate precursor for the chemoenzymatic synthesis of exaltolide (cyclopentadecanolide), as its 15-carbon geometry is strictly required to form the target 15-membered lactone ring [3].

Clinical Biomarker Panels for Metabolic Disease

Because its circulating levels respond dynamically to total-fat intake—unlike C17:0—pentadecanoic acid is procured for advanced nutritional studies and diagnostic panels modeling dairy fat consumption and its inverse association with type 2 diabetes and cardiometabolic risks [4].

Physical Description

Other Solid
White crystalline solid; [Alfa Aesar MSDS]
Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.224580195 Da

Monoisotopic Mass

242.224580195 Da

Boiling Point

339.1 °C

Heavy Atom Count

17

Appearance

Unit:1 gramPurity:99%Physical solid

Melting Point

52.3 °C

UNII

CCW02D961F

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pentadecylic Acid is a saturated fatty acid with a 15-carbon backbone. Pentadecylic acid is not normally synthesized by animals, but is found in trace amounts in dairy products.

Vapor Pressure

4.35e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

1002-84-2

Wikipedia

Pentadecylic_acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Paper Manufacturing
Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Pentadecanoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1. C. Skeaff et al. “Dietary-Induced Changes in Fatty Acid Composition of Human Plasma, Platelet, and Erythrocyte Lipids Follow a Similar Time Course” The Journal of Nutrition, vol. 136 pp. 565-569, 20062. A. Smedman et al. “Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors” American Journal of Clinical Nutrition, vol. 69 pp. 22-29, 1999

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